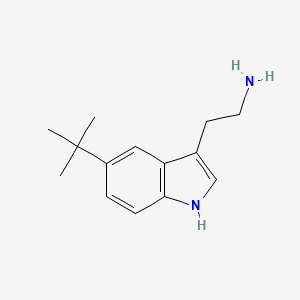
1-(3-(4-Nitrophenoxy)propyl)pyrrolidine
Vue d'ensemble
Description
“1-(3-(4-Nitrophenoxy)propyl)pyrrolidine” is a chemical compound with the molecular formula C13H18N2O3 . It has a molecular weight of 250.3 . The IUPAC name for this compound is 4-nitrophenyl 3-(1-pyrrolidinyl)propyl ether .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H18N2O3/c16-15(17)12-4-6-13(7-5-12)18-11-3-10-14-8-1-2-9-14/h4-7H,1-3,8-11H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid or liquid at room temperature . It should be stored in a dry place, sealed, and at a temperature between 2-8 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Chemistry
Integrated Transition Metal Catalysed Reactions : This research discusses the synthesis of polysubstituted 4-(phenoxymethyl)-3-pyrrolines and their isomers via one-pot coupling involving a propargylamine, a vinyl sulfone (or nitroalkene), and a phenolic derivative, illustrating the chemical versatility of similar compounds (Clique, Vassiliou, Monteiro, & Balme, 2002).
Pyrrolidines in Medicine and Industry : Pyrrolidines, like the compound , show significant biological effects and are used in medicine. They also find application in the industry as dyes or agrochemical substances. This highlights the compound's potential in both health and industrial sectors (Żmigrodzka et al., 2022).
Material Science
- Soluble Polyimides Based on Pyridine-Containing Diamine : A novel pyridine-containing aromatic diamine monomer is synthesized, involving 3-(4-nitrophenoxy)propyl)pyrrolidine, used to synthesize a series of polyimides. These polyimides exhibit good solubility, thermal stability, and mechanical properties, suggesting the compound's utility in advanced material applications (Yan et al., 2011).
Biomedical Research
Nitroxides as Antioxidants and Anticancer Drugs : In this context, pyrrolidine nitroxides, which include compounds like 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine, are discussed for their antioxidant properties and potential as anticancer drugs. Their unique redox properties make them suitable for these applications (Lewandowski & Gwoździński, 2017).
Stable Free Radicals in Magnetic Resonance : The compound's derivatives, like pyrrolidine nitroxides, are used as molecular probes and labels in magnetic resonance spectroscopy and imaging, particularly for their stability in biological systems (Dobrynin et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propriétés
IUPAC Name |
1-[3-(4-nitrophenoxy)propyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-15(17)12-4-6-13(7-5-12)18-11-3-10-14-8-1-2-9-14/h4-7H,1-3,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLAYZSNLAOKEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367119 | |
| Record name | 1-[3-(4-Nitrophenoxy)propyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92033-81-3 | |
| Record name | 1-[3-(4-Nitrophenoxy)propyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


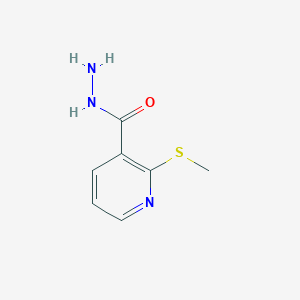


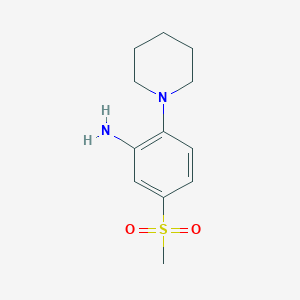

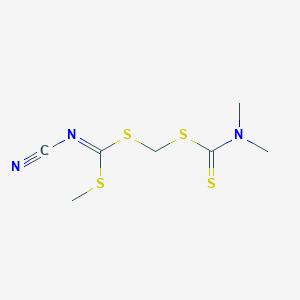
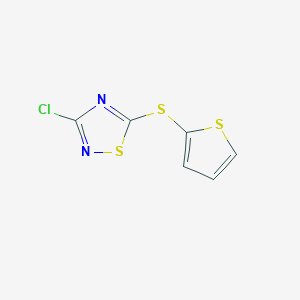



![2,7-Dimethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B1596920.png)
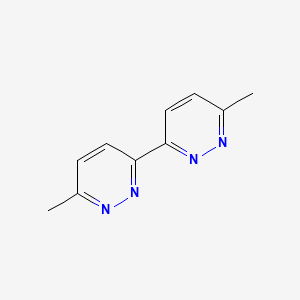
![1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine](/img/structure/B1596922.png)
